4-(Thiophen-2-YL)picolinic acid

Description

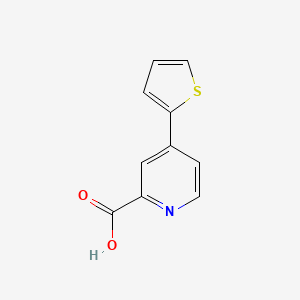

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKXJXBCMTGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Thiophen 2 Yl Picolinic Acid and Analogues

Strategies for the Construction of the Picolinic Acid Core

The formation of the picolinic acid scaffold is a fundamental step in the synthesis of the target compound. Both multi-component and conventional approaches are employed to build this essential pyridine-2-carboxylic acid framework.

Multi-component Reaction Approaches for Picolinate (B1231196) and Picolinic Acid Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to complex picolinic acid derivatives by combining three or more starting materials in a single step. mdpi.com A notable example is the synthesis of picolinate and picolinic acid derivatives through a reaction involving an α-keto acid or its ester, ammonium (B1175870) acetate (B1210297), malononitrile (B47326), and various aldehydes. nih.govrsc.org This approach has been successfully utilized to produce ethyl 6-amino-5-cyano-4-(thiophen-2-yl)picolinate. nih.govresearchgate.net

The mechanism of this MCR involves the activation of the aldehyde by a catalyst, followed by its reaction with malononitrile to form an intermediate. Concurrently, the α-keto ester reacts with ammonia (B1221849) from ammonium acetate to generate a second intermediate. A subsequent Michael addition between these two intermediates leads to the cyclized picolinate product. nih.govresearchgate.net The use of a nanoporous heterogeneous catalyst, such as UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been shown to facilitate this reaction at ambient temperatures. nih.govrsc.org

Table 1: Multi-component Synthesis of Picolinate and Picolinic Acid Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-oxopropanoate | Ammonium acetate | Malononitrile | Thiophene-2-carboxaldehyde | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Ethyl 6-amino-5-cyano-4-(thiophen-2-yl)picolinate | nih.gov |

| 2-Oxopropanoic acid | Ammonium acetate | Malononitrile | Various aldehydes | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | 6-Amino-5-cyano-4-aryl-picolinic acids | nih.gov |

This table showcases examples of multi-component reactions for the synthesis of picolinate and picolinic acid derivatives.

Conventional and Optimized Routes to Pyridine-2-carboxylic Acid Frameworks

Conventional methods for synthesizing the pyridine-2-carboxylic acid framework often involve the oxidation of a precursor like 2-picoline using strong oxidizing agents such as potassium permanganate. google.com However, this method can suffer from low yields. google.com An alternative approach is the hydrolysis of 2-cyanopyridine (B140075) under alkaline conditions, followed by acid neutralization and extraction. google.com

More optimized routes focus on the modification of existing pyridine (B92270) rings. For instance, 6-(methoxycarbonyl)pyridine-2-carboxylic acid can be converted to its acyl chloride, which then reacts with an amine to form a monoamide derivative. ukm.my This method allows for the introduction of various substituents onto the picolinic acid backbone. ukm.my Biosynthesis of pyridine-2-carboxylic acid also occurs via the enzymatic oxidation of 3-hydroxyanthranilic acid. nih.gov

Regioselective Introduction of the Thiophen-2-yl Moiety at the 4-position

A critical step in the synthesis of 4-(thiophen-2-yl)picolinic acid is the regioselective installation of the thiophen-2-yl group at the C4 position of the pyridine ring. This is often challenging due to the inherent reactivity of the pyridine ring, which typically favors functionalization at the C2 and C6 positions. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki-Miyaura) at Pyridine C4

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization of pyridines. beilstein-journals.org Specifically, palladium-catalyzed Suzuki-Miyaura coupling can be employed to introduce an aryl group, such as thiophen-2-yl, at the C4 position of a pre-functionalized pyridine ring. For example, methyl 4-amino-6-bromo-3-chloropyridine-2-carboxylate can be coupled with a thiophenyl-substituted phenylboronic acid to yield the desired 4-aryl-substituted picolinate. google.com

To achieve C4 selectivity in direct C-H arylation, strategies often involve the use of a directing group or the electronic modification of the pyridine ring. nih.gov For instance, an electron-withdrawing group at the 3-position can increase the acidity of the C4-H bond, facilitating arylation at this position. nih.gov The coordination of a Lewis acid to the pyridine nitrogen can also sterically hinder the C2 and C6 positions, favoring C4 functionalization. beilstein-journals.orgnih.gov Nickel-catalyzed cross-coupling reactions have also been developed for the C4-alkylation of pyridines. beilstein-journals.orgnih.gov

Table 2: Transition-Metal-Catalyzed C4-Functionalization of Pyridines

| Pyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 3-Nitropyridine | Bromobenzene | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | 4-Phenyl-3-nitropyridine | nih.gov |

| Pyridine N-oxide | Toluene | Pd(OAc)₂/TBHP | 2-(4-Methylphenyl)pyridine N-oxide | nih.gov |

| 4-Amino-6-bromo-3-chloropyridine-2-carboxylate | 4"-(Thiophen-2"-yl)phenylboronic acid | Not specified | Methyl 4-amino-3-chloro-6-(4"-(thiophen-2"-yl)phenyl)pyridine-2-carboxylate | google.com |

This table provides examples of transition-metal-catalyzed reactions for the functionalization of the pyridine C4 position.

Alternative Carbon-Carbon Bond Formation Methodologies

Beyond traditional cross-coupling reactions, other methodologies have been developed for C4-functionalization. One such method involves the generation of 4-sodiopyridines, which can then undergo transition-metal-free alkylation with primary alkyl halides or, after transmetalation to zinc, participate in Negishi cross-coupling with aryl halides. researchgate.net Another approach is the Minisci-type reaction, which allows for the C4-alkylation of pyridines using carboxylic acids as alkyl donors. acs.org The use of a maleate-derived blocking group can enhance the regioselectivity for the C4 position in these radical reactions. acs.org Furthermore, base-mediated C4-selective C-H sulfonylation of pyridine has been achieved through activation with triflic anhydride (B1165640), followed by the addition of a sulfinic acid salt. chemrxiv.org

Functionalization and Derivatization of this compound

Once the core structure of this compound is established, further functionalization and derivatization can be carried out to modify its properties. The carboxylic acid group is a key handle for such modifications. For instance, picolinic acid can be converted into its corresponding picolinoyl derivative through a mixed anhydride method using 2-methyl-6-nitrobenzoic anhydride. nih.gov This derivatization has been shown to enhance the ionization and detection sensitivity in mass spectrometry analysis. nih.govnih.gov

The thiophene (B33073) ring itself can also be a site for further reactions. For example, iodolactonization of 3-alkynylpicolinic acids can produce fused pyranopyridinone systems, which can then undergo further cross-coupling reactions like Sonogashira and Suzuki reactions to introduce additional diversity. unipa.it The oxidative degradation of the thiophene ring using reagents like the Fenton system can also lead to various hydroxylated and other oxidation products. researchgate.net

Chemical Modifications of the Carboxylic Acid Group (e.g., esterification, amidation)

The carboxylic acid group is a primary site for chemical modification, commonly transformed into esters and amides to alter the compound's reactivity, solubility, and electronic properties.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard methods like Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, are applicable. georganics.sk For more sensitive substrates or milder conditions, coupling agents are employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method for creating esters at room temperature under non-acidic conditions. orgsyn.org This approach is versatile and can be used with a wide range of alcohols. orgsyn.org

A notable example is the synthesis of ethyl 6-amino-5-cyano-4-(thiophen-2-yl)picolinate, an analogue where the carboxylic acid is present as an ethyl ester. nih.govresearchgate.net This highlights how esterification is integrated into multi-step synthetic sequences.

Table 1: Selected Esterification Methods for Picolinic Acids

| Starting Material | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Carboxylic Acid & Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester | georganics.sk |

| Carboxylic Acid & Alcohol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Ester | orgsyn.org |

| 6-Amino-5-cyano-4-(thiophen-2-yl)picolinic acid | Ethanol, UiO-66(Zr) catalyst | Ethyl Ester | nih.govresearchgate.net |

Amidation: Amide synthesis is another key modification, often achieved by activating the carboxylic acid. A common two-step procedure involves converting the picolinic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with a primary or secondary amine to form the corresponding amide. nih.gov This method has been successfully used to generate various N-alkyl-N-phenylpicolinamides. nih.gov

Alternatively, direct coupling methods that avoid the isolation of the acyl chloride are prevalent. These one-pot procedures utilize peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with a catalyst like DMAP to facilitate amide bond formation. nih.gov This strategy was employed in the synthesis of 2-picolinic acid (2-thiophen-2-ylethyl)amide. acs.org These methods are integral to creating libraries of picolinamide (B142947) analogues for various research applications. mdpi.comnih.gov

Table 2: Representative Amidation Reactions for Picolinic Acid Derivatives

| Picolinic Acid Derivative | Coupling Partner | Reagents/Method | Product | Reference |

|---|---|---|---|---|

| Picolinic Acid | N-alkylanilines | 1. Thionyl Chloride (SOCl₂) 2. Amine | N-alkyl-N-phenylpicolinamide | nih.gov |

| 2-Picolinic Acid | 2-(Thienyl)ethylamine | General Procedure A (likely coupling agents) | 2-Picolinic acid (2-thiophen-2-ylethyl)amide | acs.org |

| 4-(4-Nitrophenoxy)picolinic acid | Propan-1-amine, Pyrrolidine, etc. | 1. Thionyl Chloride (SOCl₂) 2. Amine | Picolinamide Analogues | mdpi.com |

| 5-(4-chloro-2-methylphenyl)picolinic acid | Substituted tetrahydronaphthalene amine | DMF | Substituted Picolinamide | nih.gov |

Introduction of Diverse Substituents on the Picolinic Acid and Thiophene Rings

The introduction of various substituents onto the pyridine and thiophene rings is critical for developing analogues with tailored functions. This is often achieved through multi-component reactions or cross-coupling chemistry.

A powerful example is the synthesis of 6-amino-5-cyano-4-(thiophen-2-yl)picolinic acid derivatives. nih.govresearchgate.net This reaction builds the substituted picolinic acid ring in a single step from simpler precursors, including an aldehyde, malononitrile, and ammonium acetate, simultaneously installing amino and cyano groups onto the pyridine core. nih.gov

For modifying the thiophene ring, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are exceptionally useful. rsc.org This reaction couples an organoboron compound with an organohalide, enabling the formation of new carbon-carbon bonds. This strategy allows for the attachment of various aryl or heteroaryl groups to the thiophene ring, significantly expanding the structural diversity of the resulting analogues. frontiersin.org Furthermore, decarboxylative halogenation presents a transition-metal-free method to introduce halogen atoms onto the picolinic acid ring where the carboxylic acid group was previously located. rsc.org

Table 3: Examples of Substituted this compound Analogues

| Analogue Name | Introduced Substituents | Ring(s) Modified | Synthetic Method | Reference |

|---|---|---|---|---|

| Ethyl 6-amino-5-cyano-4-(thiophen-2-yl)picolinate | Amino (-NH₂), Cyano (-CN) | Picolinic Acid | Multi-component reaction | nih.govresearchgate.net |

| 2-Halogen-substituted pyridines | Halogen (-Cl, -Br, -I) | Picolinic Acid | Decarboxylative Halogenation | rsc.org |

| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid* | 4-(4-methylphenylsulfonamido)phenyl | Thiophene | Suzuki-Miyaura reaction | frontiersin.org |

| 1,3,5-Tris(5-(furan-2-yl)thiophen-2-yl)benzene* | Furan-2-yl | Thiophene | Suzuki-Miyaura reaction | rsc.org |

Note: These examples demonstrate the modification method on a closely related thiophene core structure.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of sustainable processes that are efficient, safe, and environmentally benign. researchgate.net The synthesis of this compound and its derivatives is increasingly benefiting from these green chemistry principles. dokumen.pub

A key strategy is the replacement of stoichiometric reagents with catalytic alternatives. dokumen.pub The use of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, for the synthesis of picolinate derivatives exemplifies this approach. nih.govresearchgate.net This catalyst is not only efficient, enabling the reaction to proceed at ambient temperature, but it is also recyclable and reusable, which significantly reduces chemical waste. nih.govresearchgate.net

One-pot and multi-component reactions represent another cornerstone of green synthesis. dokumen.pubrsc.org The synthesis of substituted picolinates via a four-component reaction involving an aldehyde, malononitrile, ammonium acetate, and ethyl 2-oxopropanoate is a prime example. nih.govresearchgate.net This method combines multiple synthetic steps into a single operation, which increases efficiency, saves time and resources, and minimizes the generation of waste associated with intermediate purification steps. dokumen.pub Such catalytic, multi-component strategies are at the forefront of producing complex molecules like this compound analogues in a more sustainable manner.

Table 4: Comparison of Synthetic Approaches

| Feature | Traditional Approach | Green/Sustainable Approach | Reference |

|---|---|---|---|

| Catalysis | Often uses stoichiometric reagents | Employs recyclable heterogeneous catalysts (e.g., Zr-MOF) | nih.govresearchgate.netdokumen.pub |

| Reaction Type | Step-wise synthesis with isolation of intermediates | One-pot, multi-component reactions | nih.govresearchgate.netrsc.org |

| Energy/Conditions | May require harsh conditions (high temperature/pressure) | Ambient temperature conditions | nih.govresearchgate.net |

| Waste Generation | Higher waste from reagents and purification | Reduced waste due to catalyst recycling and atom economy | dokumen.pub |

Coordination Chemistry of 4 Thiophen 2 Yl Picolinic Acid As a Ligand

Ligand Design Principles and Coordination Modes of Picolinic Acid Scaffolds

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. Picolinic acid and its derivatives are particularly valued as they can act as bidentate or polydentate ligands, forming stable chelate rings with metal ions. dergipark.org.tr The introduction of various substituents onto the picolinic acid backbone allows for the fine-tuning of its electronic and steric properties, thereby influencing the characteristics of the metal complexes. nih.govacs.orgresearchgate.netnih.gov

Bidentate N,O-Coordination via Pyridine (B92270) Nitrogen and Carboxylate Oxygen

The most common coordination mode for picolinic acid and its derivatives involves the formation of a five-membered chelate ring through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. researchgate.netresearchgate.netresearchgate.net This N,O-bidentate coordination is a highly stable arrangement that is observed in complexes with a wide range of transition metals and other metal ions. researchgate.netresearchgate.net The stability of this chelate ring is a significant driving force in the formation of these complexes. In some instances, picolinic acid can exhibit other coordination modes, acting as a bridging ligand to connect multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. rsc.orgsrce.hr

Influence of the Thiophen-2-yl Substituent on Ligand Properties and Steric Hindrance

The incorporation of a thiophen-2-yl group at the 4-position of the picolinic acid scaffold introduces specific electronic and steric effects that modulate the ligand's coordination behavior. The electron-rich thiophene (B33073) ring can influence the electron density of the pyridine ring, which in turn can affect the strength of the metal-ligand bonds.

Synthesis and Spectroscopic Characterization of Metal Complexes of 4-(Thiophen-2-YL)picolinic acid

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. frontiersin.org The resulting complexes can be characterized by a variety of spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry, to confirm the coordination of the ligand to the metal ion.

Complexes with Transition Metal Ions (e.g., Ag(I), Cd(II), Pb(II), Co(II), Mn(II), Ni(II), Cu(II), Zn(II), Ir(III))

This compound has been shown to form complexes with a variety of transition metal ions. These complexes exhibit diverse coordination geometries and electronic properties. For instance, complexes with divalent transition metals such as Co(II), Ni(II), and Cu(II) often adopt octahedral or distorted octahedral geometries. orientjchem.orgresearchgate.net The nature of the metal ion and the presence of other ancillary ligands can influence the final structure. The spectroscopic properties of these complexes, such as their UV-Vis absorption and emission spectra, are often dictated by the d-electron configuration of the metal ion and the nature of the ligand field. Some of these complexes have been investigated for their potential applications in catalysis and materials science. tandfonline.com

Interactive Table: Transition Metal Complexes of Picolinic Acid Derivatives

| Metal Ion | Ancillary Ligand(s) | Coordination Geometry | Reference(s) |

| Cr(III) | Cl-, H2O | Octahedral | nih.gov |

| Mn(II) | H2O, Cl- | Dinuclear | nih.gov |

| Fe(III) | Cl- | Dinuclear | nih.gov |

| Co(II) | Cl-, DMF | Trigonal bipyramidal | nih.gov |

| Ni(II) | Cl- | Dinuclear | nih.gov |

| Cu(II) | Cl-, DMSO | Trigonal bipyramidal | nih.gov |

| Zn(II) | Cl- | Tetrahedral | nih.gov |

| Ir(III) | Phenylpyrazole | Octahedral | bohrium.com |

| Rh(III) | Picolinate (B1231196) | Octahedral | researchgate.net |

| Ga(III) | Picolinate | Distorted Octahedral | nih.gov |

Coordination with Lanthanide(III) Cations and Other Main Group Metals

The coordination chemistry of this compound extends beyond transition metals to include lanthanide(III) cations and other main group metals. Lanthanide complexes are of particular interest due to their unique luminescent properties, which arise from f-f electronic transitions. nih.govdntb.gov.ua The thiophene substituent can act as an "antenna" that absorbs light and transfers the energy to the lanthanide ion, enhancing its luminescence. nih.govurfu.ru This property makes these complexes promising candidates for applications in bioimaging and sensing. nih.govacs.org Complexes with main group metals such as Pb(II) have also been synthesized and structurally characterized. tandfonline.com

Crystallographic and Structural Analysis of Metal-4-(Thiophen-2-YL)picolinic acid Complexes

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional structure of metal complexes. This analysis provides detailed information about bond lengths, bond angles, coordination geometries, and intermolecular interactions in the solid state.

Crystallographic studies of metal complexes of picolinic acid derivatives have revealed a wide range of structural motifs, from simple mononuclear species to complex polynuclear assemblies and coordination polymers. researchgate.netrsc.orgsrce.hr For complexes of this compound, X-ray diffraction can elucidate the exact coordination mode of the ligand, including the planarity of the chelate ring and the orientation of the thiophene substituent. These structural details are crucial for understanding the relationship between the structure of the complex and its physical and chemical properties. For example, the packing of the molecules in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding and π-π stacking interactions, can affect the bulk properties of the material.

Interactive Table: Crystallographic Data for Selected Metal Complexes with Picolinic Acid Derivatives

| Complex | Crystal System | Space Group | Reference |

| [Mn(pic)2]n | Monoclinic | P21/c | researchgate.net |

| [Cu(6-OHpic)2(3-pic)2] | Monoclinic | P21/n | srce.hr |

| [Ga(Pic)3]·H2O | Monoclinic | C2/c | nih.gov |

| [Ir(pic)3]·H2O | Monoclinic | P21/c | researchgate.net |

| [Rh(pic)3]·H2O | Monoclinic | P21/c | researchgate.net |

| [Zn(LTH)Cl2] | Monoclinic | P21/c | acs.org |

| [Pd(LTH)Cl2] | Monoclinic | P21/c | acs.org |

pic = picolinate, 6-OHpic = 6-hydroxypicolinate, 3-pic = 3-picoline, LTH = (E)-N1,N1-dimethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine

Single-Crystal X-ray Diffraction Studies of Coordination Geometries

Studies on metal complexes of picolinic acid and its derivatives have revealed a variety of coordination geometries. nih.gov For instance, in complexes with Mn(II), Co(II), and other transition metals, distorted octahedral geometries are commonly observed. bohrium.comorientjchem.org The specific geometry is influenced by factors such as the nature of the metal ion, the presence of other ligands, and crystal packing forces.

For example, studies on related Schiff base ligands derived from thiophene have shown that the coordination geometry can be distorted tetrahedral for Zn(II) complexes. acs.org The flexibility of the ligand and the electronic preferences of the metal ion are key determinants of the final coordination geometry. Single-crystal X-ray diffraction studies are crucial for elucidating these structural details and understanding the subtle interplay of factors that govern the formation of these complexes. researchgate.net

Examination of Metal-Ligand Bond Lengths and Angles

The bond lengths and angles within a metal complex provide fundamental insights into the nature and strength of the metal-ligand interactions. In complexes of this compound, the key parameters are the metal-nitrogen (M-N) bond length to the pyridine ring and the metal-oxygen (M-O) bond length to the carboxylate group.

Generally, anionic ligands form shorter metal-ligand bonds compared to their neutral counterparts due to charge-assisted bonding. chalmers.se For picolinic acid and its derivatives, coordination to a metal ion typically results in the deprotonation of the carboxylic acid, leading to a negatively charged carboxylate group that forms a relatively strong bond with the metal center.

| Metal Ion | M-O (carboxylate) | M-N (pyridine) | Reference |

|---|---|---|---|

| Cu(II) | 1.97 | 1.97-2.01 | chalmers.se |

| Zn(II) | - | - | acs.org |

Solution-Phase Behavior and Stability Constants of this compound Metal Complexes

The behavior of metal complexes in solution is critical for understanding their reactivity and potential applications. Stability constants (log K) are quantitative measures of the strength of the interaction between a metal ion and a ligand in a specific solvent system. scispace.com Higher stability constants indicate the formation of more stable complexes.

The stability of metal complexes with picolinic acid derivatives is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the electronic properties of the ligand. scielo.org.pe The chelate effect, resulting from the bidentate coordination of the picolinic acid moiety, significantly contributes to the stability of the resulting complexes. scispace.com

For picolinic acid itself, the stability constants for complexes with various transition metal ions have been determined. For example, the stability constants for Ga(III) complexes with picolinic acid have been reported, with logβ values indicating high stability. nih.gov The introduction of the thiophene group in this compound can modulate the ligand's electronic properties and, consequently, the stability of its metal complexes. The electron-donating or withdrawing nature of the thiophene ring can affect the basicity of the pyridine nitrogen and the acidity of the carboxylic acid, thereby influencing the metal-ligand bond strength.

Potentiometric titrations and spectrophotometric methods are commonly employed to determine the stability constants of metal complexes in solution. nih.govresearchgate.net These studies provide valuable data on the stoichiometry and stability of the various complex species that may form in solution. While specific stability constant data for this compound complexes were not found in the provided search results, the general principles of coordination chemistry suggest that it would form stable complexes with a range of metal ions.

| Metal Ion | Ligand | log K | Reference |

|---|---|---|---|

| Ga(III) | Picolinic Acid | logβ021 = 16.23, logβ031 = 20.86 | nih.gov |

| Sm(III) | H4octapa | 20.10 | researchgate.net |

| Dy(III) | H4octapa | 20.14 | researchgate.net |

| Yb(III) | H4octapa | 19.90 | researchgate.net |

Catalytic Applications of 4 Thiophen 2 Yl Picolinic Acid and Its Metal Complexes

4-(Thiophen-2-YL)picolinic acid as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound and its analogues serve as effective ligands for a variety of metal-catalyzed reactions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carboxylic acid group can chelate to a metal ion, forming a stable five-membered ring that influences the electronic and steric environment of the metal center. researchgate.net This coordination plays a crucial role in the catalytic activity and selectivity of the resulting complex. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr Picolinic acid derivatives, including this compound, have been employed as ligands in these reactions to enhance catalytic efficiency. For instance, copper-catalyzed cross-coupling reactions, which are attractive due to the low cost and toxicity of copper, often benefit from the presence of ligands like 2-picolinic acid. longdom.org These ligands can stabilize the copper catalyst and facilitate the reaction between aryl halides and various nucleophiles. researchgate.net

In a notable application, a copper powder/2-picolinic acid system was discovered to be effective for the one-pot, three-component synthesis of functionalized 2-quinolones. rsc.org This reaction involves the cascade of an S_N2 reaction, Knoevenagel condensation, and C-N coupling. rsc.org While this specific example uses 2-picolinic acid, the underlying principle of the picolinic acid moiety facilitating the catalytic cycle is relevant to its thiophene-substituted analogue. The thiophene (B33073) group in this compound can further modulate the electronic properties of the ligand, potentially influencing the catalytic activity.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, also utilize ligands to improve performance. diva-portal.org While direct studies on this compound in this context are not extensively detailed in the provided results, the general importance of ligands in stabilizing palladium intermediates and facilitating key steps like oxidative addition and reductive elimination is well-established. diva-portal.org The structural similarity of this compound to other effective picolinamide (B142947) directing groups suggests its potential in directing C-H functionalization reactions. uantwerpen.be

Here is a table summarizing the role of picolinic acid derivatives in some metal-catalyzed coupling reactions:

| Reaction Type | Metal Catalyst | Ligand Type | Key Function of Ligand | Reference |

| Hurtley Reaction | Copper | 2-Picolinic acid | Promotes coupling of 1,3-dicarbonyl compounds with aryl halides. | longdom.org |

| Quinolone Synthesis | Copper | 2-Picolinic acid | Enables a cascade of S_N2, Knoevenagel, and C-N coupling. | rsc.org |

| Goldberg Amidation | Copper | Oxalamide derivatives | Effective for coupling with less reactive (hetero)aryl chlorides. | researchgate.net |

| Suzuki-Miyaura | Palladium | Picolinic acid-derived | Stabilizes Pd(0) intermediates and avoids the need for additional ligands. | eie.gr |

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.net The development of chiral ligands is central to this field, as they can induce enantioselectivity in metal-catalyzed reactions. nih.govresearchgate.net Pyridinooxazoline (PyOx) ligands, a class of bidentate dinitrogen ligands, have proven effective in various asymmetric transformations. beilstein-journals.org

The synthesis of chiral ligands often starts from readily available chiral precursors. For example, chiral 2,5-bis(oxazolinyl)thiophenes have been synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. nih.gov These ligands have been successfully applied in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions. nih.gov A similar synthetic strategy could be envisioned for creating chiral derivatives of this compound. By functionalizing the picolinic acid backbone with a chiral moiety, it is possible to generate new ligands for asymmetric catalysis.

The development of "planar-chiral" heterocycles, where chirality arises from the non-planar arrangement of a substituted ring system, represents another avenue for creating effective chiral ligands. scispace.com This approach has been successfully applied to derivatives of 4-(dimethylamino)pyridine (DMAP), leading to catalysts for enantioselective acylations and rearrangements. scispace.com Applying this concept to this compound could lead to a new class of planar-chiral ligands with potential applications in a range of asymmetric reactions.

The following table highlights some examples of chiral ligands derived from related heterocyclic structures and their applications:

| Chiral Ligand Type | Core Structure | Application | Enantioselectivity | Reference |

| 2,5-bis(oxazolinyl)thiophene | Thiophene | Cu-catalyzed Friedel-Crafts alkylation | Up to 81% ee | nih.gov |

| (S)-t-BuPyOx | Pyridine-oxazoline | Asymmetric conjugate addition | High enantioselectivities | beilstein-journals.org |

| Planar-chiral DMAP derivatives | Pyridine | Enantioselective acylation, kinetic resolution | Effective | scispace.com |

Heterogeneous Catalysis Incorporating this compound-derived Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. This compound and its derivatives can be incorporated into solid supports to create robust and reusable catalysts.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. nih.gov The modular nature of MOFs allows for the tuning of their properties by carefully selecting the metal nodes and organic linkers. nih.gov Picolinate-based linkers, including those derived from this compound, can be used to construct functional MOFs.

The synthesis of picolinates and picolinic acid derivatives has been achieved using a UiO-66(Zr)-based MOF as a heterogeneous catalyst. rsc.orgresearchgate.net This demonstrates the potential of MOFs in facilitating reactions involving picolinic acid structures. Furthermore, the incorporation of photoactive linkers into MOFs can lead to materials with enhanced photocatalytic activity. nih.gov For example, a Zr(IV)-based MOF functionalized with a thiadiazolopyridine-containing linker exhibited high efficiency in the photocatalytic synthesis of tetrahydroquinolines. nih.gov Given that this compound contains a photoactive thiophene moiety, its incorporation as a linker in MOFs could lead to novel photocatalysts.

The design of MOFs with specific topologies can be achieved through reticular chemistry, which involves the targeted assembly of molecular building blocks. nih.gov The use of rigid trigonal prismatic linkers has led to the synthesis of highly porous MOFs with applications in water sorption. nih.gov While not directly involving this compound, this highlights the principle of using specifically designed linkers to achieve desired MOF properties.

Hydrogen bonding plays a crucial role in many catalytic processes. Molecules that can act as hydrogen bond donors can activate substrates and stabilize transition states, thereby accelerating reactions. 2-Picolinic acid has been identified as a naturally occurring and efficient hydrogen bond donor catalyst for the cycloaddition of CO₂ to epoxides to form cyclic carbonates. researchgate.net The carboxylic acid group of picolinic acid is believed to activate the epoxide ring through hydrogen bonding, facilitating its opening and subsequent reaction with CO₂. researchgate.netrsc.org

Computational studies have provided insights into the mechanism of this reaction, highlighting the importance of the hydrogen bonding interaction between the picolinic acid and the epoxide. rsc.org The acidity of the hydrogen bond donor is a key factor influencing its catalytic activity. science.gov While these studies have focused on 2-picolinic acid, the same principles apply to this compound. The presence of the thiophene ring may influence the acidity of the carboxylic acid and its hydrogen bonding capabilities, potentially leading to different catalytic activities.

The following table summarizes the key aspects of picolinic acid as a hydrogen bond donor catalyst:

| Catalyst | Reaction | Role of Hydrogen Bonding | Key Findings | Reference |

| 2-Picolinic acid | CO₂ cycloaddition to epoxides | Epoxide ring activation | Efficient and non-toxic catalyst | researchgate.net |

| 2-Picolinic acid | CO₂ cycloaddition to epoxides | Stabilization of transition state | Mechanistic insights from computational studies | rsc.org |

Mechanistic Investigations of Catalytic Cycles Involving this compound

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and developing new catalysts. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the use of probes, and computational modeling.

For metal-catalyzed reactions involving picolinic acid ligands, the proposed catalytic cycle typically involves coordination of the ligand to the metal center, followed by the key catalytic steps such as oxidative addition, migratory insertion, and reductive elimination. researchgate.net In the case of a palladium-catalyzed reaction, the picolinic acid ligand can stabilize the active Pd(II) species and facilitate the C-H activation step. researchgate.net

In copper-catalyzed C-N cross-coupling reactions, detailed mechanistic studies have been conducted to elucidate the role of the ligand and the base. acs.org These studies have shown that the reaction mechanism can be complex and may involve different pathways depending on the specific reaction conditions. acs.org While these studies did not specifically use this compound, the insights gained are valuable for understanding the potential role of this ligand in similar reactions.

For reactions where picolinic acid acts as a hydrogen bond donor catalyst, mechanistic investigations have focused on understanding the nature of the hydrogen bonding interaction and its role in activating the substrate. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in mapping out the reaction energy profile and identifying the key transition states. rsc.org These studies have confirmed that the hydrogen bonding between the carboxylic acid group of picolinic acid and the epoxide is a critical step in the catalytic cycle for CO₂ cycloaddition. rsc.org

Based on a thorough review of the available scientific literature, there is a significant lack of specific data regarding the catalytic recycling and performance evaluation of metal complexes derived from This compound . Research detailing the reusability, turnover number (TON), and turnover frequency (TOF) for catalysts specifically employing this ligand appears to be unavailable in the public domain.

While studies exist for other related ligands, such as 2-picolinic acid and its derivatives, the strict focus of this article is solely on this compound. For instance, research on a 1D copper(II) coordination polymer using 2-picolinic acid demonstrated catalyst recyclability over several cycles in click reactions. nih.gov Similarly, 2-picolinic acid itself has been used as a recyclable catalyst for the synthesis of cyclic carbonates, with reported TON and TOF values. rsc.org However, these findings cannot be extrapolated to the thiophene-substituted analogue requested.

General principles of catalyst performance metrics are well-defined. The turnover number (TON) represents the maximum number of substrate molecules that can be converted by a single catalyst molecule before it becomes deactivated. wikipedia.orgcatalysis.blog The turnover frequency (TOF) measures the rate of this conversion, essentially the number of turnovers per unit of time. wikipedia.orgcatalysis.blog These metrics are crucial for assessing the efficiency and viability of a catalyst in industrial and laboratory settings. catalysis.blogsci-hub.se

Despite the existence of synthetic methods to produce derivatives of this compound, such as ethyl 6-amino-5-cyano-4-(thiophen-2-yl)picolinate, the literature focuses on the synthesis of these compounds rather than their application as catalytic ligands. researchgate.net

Consequently, without specific research data on the recycling and performance of this compound-based catalysts, it is not possible to provide the detailed findings and data tables for the specified section.

Computational and Theoretical Investigations of 4 Thiophen 2 Yl Picolinic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(thiophen-2-yl)picolinic acid, revealing details about its geometry, stability, and electronic nature.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has been extensively used to investigate the ground state properties of this compound and related structures. nih.govacademicjournals.org These studies focus on optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties. For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data when available. nih.gov

DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G**), are employed to analyze molecular structures, spectroscopic properties, and charge distributions. nih.govacademicjournals.org The choice of functional and basis set is crucial for obtaining accurate results that align with experimental observations. nih.gov For substituted picolinic acids, DFT has been used to study the effect of different functional groups on the electronic properties of the molecule. academicjournals.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. science.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and its tendency to undergo electronic transitions. mdpi.comunar.ac.id

For molecules containing thiophene (B33073) and pyridine (B92270) rings, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO is concentrated on the electron-deficient pyridine ring. mdpi.com This distribution influences the charge transfer characteristics of the molecule. Theoretical UV-Vis spectra, calculated using methods like Time-Dependent DFT (TD-DFT), can predict the electronic transitions, which often correspond to π → π* transitions between these orbitals. unar.ac.id The calculated HOMO-LUMO gap can also offer insights into the kinetic stability and reactivity of the compound. unar.ac.id

Modeling of Coordination Interactions and Metal Complex Geometries

Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. nih.govorientjchem.org Computational modeling is a valuable tool for studying these coordination interactions and predicting the geometries of the resulting metal complexes. nih.gov

These models can elucidate how the ligand coordinates with the metal center, typically through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group, forming a stable chelate ring. nih.govresearchgate.net DFT calculations can be used to optimize the geometry of these metal complexes, providing information on bond lengths and angles within the coordination sphere. orientjchem.org Such studies are crucial for understanding the properties and potential applications of these complexes in areas like catalysis and materials science. orientjchem.orgnih.gov

Simulation of Reaction Pathways and Transition States in Synthesis and Catalysis

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound and its derivatives, as well as their role in catalysis. nih.gov By modeling reaction pathways, researchers can identify key intermediates and transition states, providing a deeper understanding of the reaction kinetics and thermodynamics. acs.org

For example, in catalytic processes, simulations can help to understand how the catalyst interacts with the reactants and facilitates the transformation. nih.gov Proposed mechanisms for the synthesis of picolinate (B1231196) and picolinic acid derivatives have been investigated using computational methods to support experimental findings. nih.gov These simulations can guide the optimization of reaction conditions to improve yields and selectivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.govresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.govmdpi.com

For heterocyclic compounds like this compound, QSAR models can be developed to predict various biological activities, such as herbicidal or antimicrobial effects. mdpi.com These models often use descriptors derived from the molecular structure, such as electronic, steric, and hydrophobic parameters, to build a predictive equation. nih.gov The robustness of QSAR/QSPR models is typically validated through statistical methods to ensure their predictive power. nih.govnih.gov

Solvation Effects and Environmental Influence on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can simulate these solvation effects to provide a more realistic prediction of molecular behavior in solution. academicjournals.org

Different solvent models, such as implicit and explicit solvent models, can be employed to study how the solvent affects the electronic structure, geometry, and stability of this compound. academicjournals.org For instance, the polarity of the solvent can influence the HOMO-LUMO gap and the positions of absorption bands in the UV-Vis spectrum. academicjournals.org Understanding these environmental effects is crucial for applications where the molecule is used in a solution-based context, such as in catalysis or biological systems. nih.gov

Supramolecular Chemistry and Self Assembly Involving 4 Thiophen 2 Yl Picolinic Acid

Principles of Supramolecular Recognition and Assembly

Supramolecular chemistry is governed by the principles of molecular recognition and self-assembly. Molecular recognition refers to the specific binding between two or more molecules through non-covalent interactions. The assembly of molecules into well-defined, stable structures is known as self-assembly. The structure of 4-(Thiophen-2-yl)picolinic acid, featuring a pyridine (B92270) ring, a thiophene (B33073) ring, and a carboxylic acid group, allows for a variety of these interactions.

The pyridine nitrogen and the carboxylic acid group can act as hydrogen bond acceptors and donors, respectively. niscpr.res.in The aromatic nature of both the pyridine and thiophene rings facilitates π-π stacking interactions, which are crucial in the formation of ordered structures. nih.govencyclopedia.pub Furthermore, the carboxylic acid can be deprotonated to form a carboxylate, which can coordinate with metal ions, leading to the formation of coordination complexes and polymers. nih.gov The interplay of these non-covalent forces dictates the final architecture and properties of the resulting supramolecular assembly.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils, Calixarenes)

Host-guest chemistry involves the encapsulation of a smaller molecule (guest) within a larger molecule (host). nitschkegroup-cambridge.com Macrocyclic hosts like cucurbiturils and calixarenes are known for their ability to form stable complexes with a variety of guest molecules. thno.org

Cucurbiturils are a family of macrocyclic compounds made up of glycoluril (B30988) units linked by methylene (B1212753) bridges. wikipedia.org They possess a hydrophobic cavity and two carbonyl-fringed portals, which can engage in ion-dipole interactions with cationic guests. wikipedia.orgnih.gov The solubility of cucurbiturils can be enhanced in acidic solutions or by the inclusion of a guest molecule. nih.gov Given the presence of a protonatable pyridine nitrogen and aromatic rings, this compound could potentially act as a guest for cucurbiturils. The protonated form of the pyridine ring could interact favorably with the carbonyl portals of the cucurbituril, while the thiophene and pyridine rings could be encapsulated within the hydrophobic cavity.

Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde. wikipedia.org They have a "cup-like" shape with a defined upper and lower rim and a central cavity. wikipedia.org Calixarenes can be functionalized to create specific binding sites for ions and neutral molecules. nih.govmdpi.com The hydrophobic cavity of a calixarene (B151959) could potentially encapsulate the thiophene ring of this compound. Furthermore, functional groups on the calixarene rims could form hydrogen bonds with the carboxylic acid group of the guest molecule. Theoretical studies on poly(thiophene)s functionalized with calix nsc.ruarene have shown that the nature of the interaction is highly dependent on the cation present, influencing the conformational flexibility of the polymer backbone. nih.gov

Table 1: Potential Host-Guest Interactions with this compound

| Host Macrocycle | Potential Binding Site on Guest | Primary Interaction Type |

|---|---|---|

| Cucurbiturils | Protonated Pyridine, Thiophene Ring | Ion-Dipole, Hydrophobic |

| Calixarenes | Thiophene Ring, Carboxylic Acid | Hydrophobic, Hydrogen Bonding |

Formation of Coordination Polymers and Extended Structures with Metal Centers

Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. wikipedia.orgmdpi.com Picolinic acid and its derivatives are excellent ligands for the construction of coordination polymers due to their ability to chelate metal ions through the pyridine nitrogen and the carboxylate oxygen. nih.govrsc.orgresearchgate.net The resulting structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. researchgate.netresearchgate.net

Table 2: Potential Coordination Modes of this compound in Coordination Polymers

| Coordination Site | Role in Polymer | Potential Resulting Structure |

|---|---|---|

| Pyridine Nitrogen and Carboxylate Oxygen | Chelating Ligand | 1D Chains, 2D Layers, 3D Frameworks |

| Thiophene Sulfur | Bridging Ligand (in some cases) | Higher Dimensionality Networks |

Role of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking) in Material Design

Non-covalent interactions play a critical role in directing the self-assembly of molecules and in stabilizing the resulting supramolecular structures. researchgate.net In the context of this compound, hydrogen bonding and π-stacking are particularly important.

Hydrogen bonding can occur between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers or extended chains. niscpr.res.in In the solid state, these hydrogen-bonded assemblies can serve as a template for the formation of more complex structures. Theoretical studies on picolinic acid-water complexes have shown that the intramolecular hydrogen bond between the carboxylic acid and the pyridine nitrogen is a key feature, which can be perturbed by interactions with other molecules. niscpr.res.in

π-stacking interactions can occur between the aromatic rings of the pyridine and thiophene moieties. nih.gov These interactions are directional and can lead to the formation of well-ordered stacks or layers. encyclopedia.pubnih.govsemanticscholar.org The combination of hydrogen bonding and π-stacking can result in the formation of intricate three-dimensional networks. For example, in the crystal structure of related thiophene-containing compounds, C-H···N hydrogen bonds and π-π stacking interactions have been observed to dictate the molecular packing. nih.gov The interplay of these non-covalent forces is a key tool in the design of materials with specific properties, as the strength and directionality of these interactions can be tuned by modifying the chemical structure of the building blocks. mdpi.com

Emerging Research Avenues and Future Perspectives for 4 Thiophen 2 Yl Picolinic Acid

Development of Advanced Materials for Optoelectronics and Sensing

The photophysical properties of molecules are central to their application in optoelectronic devices. Research into derivatives and complexes related to 4-(thiophen-2-yl)picolinic acid has shown promise for the development of materials for Organic Light-Emitting Diodes (OLEDs) and chemical sensors.

For instance, iridium(III) complexes incorporating ligands derived from picolinic acid and thiophene-based structures have been designed as phosphorescent emitters in OLEDs. bohrium.combohrium.com The design of these complexes often focuses on achieving high photoluminescence quantum yields (PLQYs), which is a critical factor for the efficiency of phosphorescent OLEDs. bohrium.com Modifications to the ancillary ligands, such as those derived from picolinic acid, can significantly influence the photophysical properties of the resulting metal complexes. researchgate.net For example, highly efficient red and white OLEDs have been developed using phosphorescent iridium(III) complexes that feature a 2-(thiophen-2-yl)quinoline-based ligand alongside a picolinic acid ancillary ligand. bohrium.com

Furthermore, the functionalization of related thiophene-containing quinazoline (B50416) structures has been shown to produce materials with tunable light emission, ranging from blue to green, upon irradiation. epa.gov The sensitivity of these molecules to pH, demonstrated by significant color and luminescence changes, suggests their potential use as colorimetric and luminescent pH sensors. epa.gov Similarly, thiophene-substituted 1,3,4-oxadiazole (B1194373) derivatives have been investigated as chemosensors for the detection of specific analytes like picric acid through fluorescence quenching. researchgate.net

Table 1: Examples of Related Compounds and Their Optoelectronic Applications

| Compound/Complex Type | Application Area | Key Finding |

| Iridium(III) complexes with 2-(thiophen-2-yl)quinoline and picolinic acid ligands | OLEDs | Achieved high external quantum efficiencies in red and white OLEDs. bohrium.com |

| Functionalized (2-thienyl)quinazoline derivatives | pH Sensors | Exhibit colorimetric and luminescent responses to changes in pH. epa.gov |

| Thiophene-substituted 1,3,4-oxadiazole derivatives | Chemical Sensors | Demonstrate selective fluorescence quenching in the presence of picric acid. researchgate.net |

| Iridium(III) complexes with 4-[4-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine and picolinic acid ligands | OLEDs | Modification of the ancillary ligand significantly improved photoluminescence quantum yields. researchgate.net |

Ligand Design for Bioinorganic Chemistry and Metallotherapeutics Research

Picolinic acid and its derivatives are well-established chelating agents in bioinorganic chemistry, capable of forming stable complexes with a variety of metal ions. The resulting metallotherapeutics are an active area of research for the development of new anticancer agents. researchgate.net

The structure of this compound, with its nitrogen and oxygen donor atoms, makes it an excellent candidate for ligand design in this context. Metal complexes of picolinic acid have been studied for their interactions with biological molecules like DNA. researchgate.net The design of half-sandwich organometallic complexes containing picolinic acid derivatives has been explored for their cytotoxic effects against cancer cell lines. researchgate.net For example, ruthenium(II) and rhodium(III) complexes with ligands derived from picolinic acid have shown promise as anticancer agents. nih.govacs.org The introduction of different substituents on the picolinic acid framework can modulate the biological activity of the resulting metal complexes. researchgate.net

Research has also focused on the development of inhibitors for specific enzymes. For instance, compounds based on a 2-(thiophen-2-yl)acetic acid scaffold have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. nih.gov

Integration into Nanoscale Assemblies and Hybrid Materials

The integration of organic molecules like this compound into larger nanoscale structures and hybrid materials is an emerging area with significant potential. The functional groups present in the molecule allow for its incorporation into more complex architectures, such as metal-organic frameworks (MOFs) and other nanomaterials.

For example, picolinic acid has been used to functionalize MOFs for the detection of biomolecules like uric acid. nih.gov The thiophene (B33073) moiety, on the other hand, is a well-known component of conducting polymers and other organic materials. The combination of these two functionalities in one molecule opens up possibilities for creating multifunctional hybrid materials.

The synthesis of nanoparticles supported on materials like detonation nanodiamonds through the thermal destruction of precursor complexes is an example of how metal complexes can be used to create novel nanomaterials. lac-bac.gc.ca While not directly involving this compound, this approach highlights the potential for using its metal complexes as precursors for the synthesis of advanced hybrid materials.

Exploration of Novel Reactivity and Unconventional Chemical Transformations

The unique electronic and structural features of this compound make it a compelling substrate for exploring novel chemical reactions and transformations. The picolinic acid group can act as a directing group in various catalytic processes, while the thiophene ring can undergo a range of functionalization reactions.

For instance, picolinic acids have been investigated as traceless activating groups in rhodium(III)-catalyzed coupling reactions for the synthesis of substituted pyridines. acs.org The carboxylic acid facilitates the reaction and is subsequently removed, allowing for the formation of complex products with high regioselectivity. acs.org The development of new synthetic methods, such as palladium-catalyzed cross-coupling reactions, has enabled the functionalization of thiophene-containing heterocyclic systems. epa.gov

The synthesis of complex heterocyclic structures, such as indolizines, often involves multi-step reaction sequences where the reactivity of pyridine-based starting materials is key. rsc.org The exploration of such transformations with this compound could lead to the discovery of new synthetic routes to novel and potentially bioactive molecules.

Synergistic Approaches Combining Synthetic, Computational, and Material Science Methodologies

The future of research on this compound and its derivatives will likely rely on a synergistic approach that combines synthetic chemistry, computational modeling, and materials science.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the photophysical properties of molecules and to understand reaction mechanisms. rsc.org This can guide the design of new molecules with desired characteristics for applications in OLEDs or as sensors. For example, theoretical calculations can help to understand the relationship between the electronic structure of iridium complexes and their optical properties. bohrium.com

Structure-based design and fragment-based methods are powerful tools in drug discovery and materials design. nih.gov These approaches, combined with synthetic efforts to create libraries of related compounds, can accelerate the identification of molecules with enhanced properties. The synthesis of novel herbicides based on picolinic acid derivatives, guided by molecular docking and quantitative structure-activity relationship (QSAR) models, exemplifies this integrated approach. nih.gov

By combining these different methodologies, researchers can more efficiently explore the vast chemical space around this compound and unlock its full potential in a wide range of scientific and technological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Thiophen-2-YL)picolinic acid, and how is regioselectivity ensured during coupling reactions?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between thiophene and picolinic acid derivatives. For example, brominated picolinic acid can react with thiophen-2-ylboronic acid under palladium catalysis. Regioselectivity is controlled by optimizing reaction conditions (temperature, solvent, ligand choice) and verifying intermediates via TLC or LC-MS . Post-synthesis purification (e.g., column chromatography or recrystallization) ensures product integrity.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : and NMR identify coupling patterns and substituent positions, with thiophene protons appearing as distinct multiplet signals (~6.8–7.5 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the spatial arrangement of the thiophene and picolinic acid moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.

Q. What are the primary applications of this compound in analytical chemistry?

- Methodological Answer : The compound’s carboxylic acid and thiophene groups enable metal ion detection via chelation. For example:

- Spectrophotometric Titration : Binding with transition metals (e.g., Cu) induces colorimetric shifts, quantified via UV-Vis .

- HPLC Analysis : Used as a derivatizing agent to enhance analyte retention or fluorescence detection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and ligand-metal interactions. Studies on similar compounds suggest the thiophene sulfur and pyridine nitrogen act as coordination sites, which can be validated via molecular docking simulations .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). To address:

- Comparative Bioassays : Test derivatives under standardized protocols (e.g., fixed concentrations in PBS buffer).

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .

- SAR Studies : Systematically modify substituents (e.g., fluorination at the thiophene ring) to isolate pharmacophores .

Q. What challenges arise in optimizing this compound for materials science applications?

- Methodological Answer : Key challenges include:

- Solubility : The compound’s hydrophobicity limits use in aqueous systems. Modify via esterification or salt formation (e.g., sodium salt of the carboxylic acid) .

- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures; blending with polymers (e.g., PEG) enhances stability .

Q. How does the electronic structure of this compound influence its electrochemical behavior?

- Methodological Answer : Cyclic Voltammetry (CV) reveals redox-active thiophene and pyridine motifs. The compound may exhibit quasi-reversible oxidation peaks (~1.2–1.5 V vs. Ag/AgCl), attributed to sulfur-centered electron transfer. DFT-derived Mulliken charges correlate experimental potentials with computational data .

Safety and Handling

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Based on analogs (e.g., thiophene-2-carboxylic acid):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.